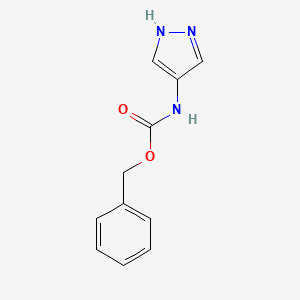

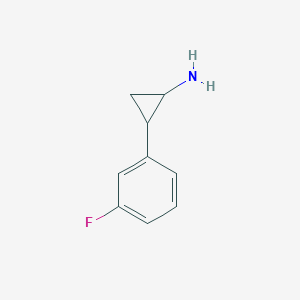

![molecular formula C15H19NO4 B3085517 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156630-89-5](/img/structure/B3085517.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone

Übersicht

Beschreibung

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It has been mentioned in the context of JNK3 inhibition and neuroprotective effects against Aβ-induced neuronal cell death .

Synthesis Analysis

The synthesis of this compound involves the creation of several analogues . An efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes has been reported .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . The compound has a molecular formula of C13H16N2O3 .Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including its synthesis . It has also been evaluated for its inhibitory action against B-Raf .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 178-190°C . Its IR spectrum shows peaks at 1599 (C=N), 1245 (C-O), 1441, 1403, 1294 (C=C), and 2319-3052 (C-H) cm^-1 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Antagonism of α2-Adrenoceptor Subtype C (alpha-2C): The compound has been investigated as an α2-adrenoceptor subtype C (alpha-2C) antagonist. Researchers have explored its potential use in the treatment and/or prophylaxis of sleep-related breathing disorders, particularly obstructive and central sleep apneas, as well as snoring .

Organic Synthesis

Palladium-Catalyzed Asymmetric Intramolecular O-Arylation: A palladium-catalyzed, highly enantioselective intramolecular O-arylation has been established for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. This method is based on an asymmetric desymmetrization strategy, making it valuable for organic synthesis .

Chemical Biology

Isoflavone Compound Structure Elucidation:The compound has been studied as an isoflavone derivative : The compound has been studied as an isoflavone derivative: 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one . Its structure was elucidated using 2D-NMR spectra, mass spectrometry, and single crystal X-ray crystallography. Such investigations contribute to our understanding of its biological activity .

Mechanistic Studies

NBS/DMSO-Mediated Synthesis: Researchers have proposed a reaction mechanism involving intramolecular aromatic electrophilic substitution. This process generates 1-bromo-2-(aryloxymethyl)thiiran-1-iums from aryloxymethylthiiranes and NBS, followed by DMSO nucleophilic ring opening and water displacement. This mechanistic insight informs synthetic strategies .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-9-11-5-3-4-8-16(11)15(18)14-10-19-12-6-1-2-7-13(12)20-14/h1-2,6-7,11,14,17H,3-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKIKEXAPFQBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

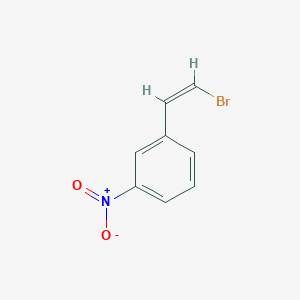

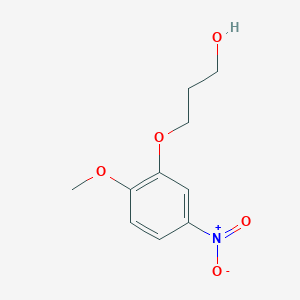

![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)